N-(3-Aminopropyl)methacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminopropyl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAQVFRUPZBRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137843-13-1 | |

| Details | Compound: 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137843-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40370592 | |

| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86742-39-4 | |

| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Aminopropyl)methacrylamide (APMA) Monomer for Advanced Research Applications

For Immediate Release

[City, State] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physical and chemical characteristics of N-(3-Aminopropyl)methacrylamide (APMA) monomer. As a versatile functional monomer, APMA is integral to the development of advanced polymers for a myriad of applications, including drug delivery systems, gene therapy vectors, and biomedical devices. This document, authored from the perspective of a Senior Application Scientist, provides not only foundational knowledge but also practical insights into the handling, storage, and polymerization of this critical compound.

Introduction: The Strategic Importance of APMA in Polymer Science

This compound (APMA) is a primary amine-containing methacrylamide monomer that has garnered significant attention in the field of polymer chemistry and materials science. Its unique bifunctional nature, possessing both a polymerizable methacrylamide group and a reactive primary amine, allows for the synthesis of functional polymers with tailored properties. The hydrochloride salt form, this compound hydrochloride (APMA-HCl), is the most common commercially available and stable form of this monomer.[1][2] The presence of the primary amine imparts desirable characteristics to the resulting polymers, such as pH-responsiveness, hydrophilicity, and the capacity for post-polymerization modification.[3] These attributes make APMA an invaluable building block for creating sophisticated materials for biomedical applications, including hydrogels for tissue engineering and drug delivery, as well as functional polymers for bioconjugation.[2]

The amide linkage in APMA confers greater hydrolytic stability compared to its acrylate counterparts, a crucial feature for applications in aqueous environments and biological systems.[2] This guide will delve into the essential physical properties of APMA-HCl, its handling and storage, and provide detailed protocols for its polymerization, offering a solid foundation for its effective utilization in research and development.

Physicochemical Characteristics of APMA Monomer

The reliable and reproducible use of APMA in polymerization hinges on a thorough understanding of its physical and chemical properties. As APMA is most commonly supplied and utilized in its more stable hydrochloride salt form (APMA-HCl), the following data primarily pertains to this variant. The free amine form of APMA is a liquid but is less stable.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | |

| Synonyms | APMA, APMA-HCl, 3-Methacrylamidopropylammonium chloride | [3] |

| CAS Number | 72607-53-5 | |

| Molecular Formula | C₇H₁₄N₂O · HCl | |

| Molecular Weight | 178.66 g/mol | |

| Appearance | White to off-white or light yellow powder/crystal | [3] |

| Melting Point | 123-128 °C | [3] |

| Solubility | Water-soluble | [2] |

| Storage Temperature | 2-8°C | [3] |

| Stability | The hydrochloride salt is significantly more stable than the free amine form. The amide bond provides enhanced hydrolytic stability compared to ester-containing monomers. | [2] |

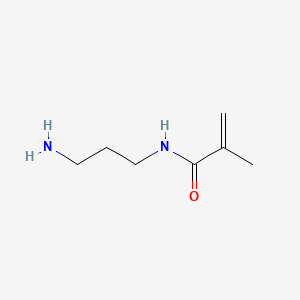

Chemical Structure

The chemical structure of APMA-HCl is fundamental to its reactivity and functionality. The molecule contains a terminal vinyl group for polymerization and a primary amine that is protonated in the hydrochloride salt form.

Figure 1: Chemical Structure of this compound hydrochloride (APMA-HCl)

Handling, Storage, and Safety Considerations

As with any chemical reagent, proper handling and storage of APMA-HCl are paramount to ensure its stability and the safety of laboratory personnel.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.[7]

-

Minimize dust generation during handling.

-

In case of contact with eyes or skin, flush immediately with copious amounts of water.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The recommended storage temperature is between 2°C and 8°C.[3]

-

Protect from moisture and light.

Synthesis and Purification of APMA-HCl

APMA-HCl can be synthesized through various routes. A common method involves the reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride in the presence of a base.[8][9] Another approach utilizes the protection of the amine group of 1,3-diaminopropane, followed by reaction with methacryloyl chloride and subsequent deprotection and salt formation.[10][11]

A general synthetic scheme is as follows:

-

Acylation: 3-chloropropylamine hydrochloride is reacted with methacrylic anhydride in a suitable solvent system, often a biphasic mixture of an organic solvent (e.g., toluene or dichloromethane) and water, with a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the generated acid.[8][12] The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

-

Amination: The resulting N-(3-chloropropyl)methacrylamide is then converted to the corresponding amine. This can be achieved through methods like the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis.[8][9]

-

Acidification: The final step is the acidification of the this compound free amine with hydrochloric acid in a suitable solvent (e.g., ethanol/ethyl acetate mixture) to precipitate the stable hydrochloride salt.[10][11]

Purification of the final product is typically achieved by recrystallization to obtain a high-purity powder.[10][11]

Polymerization of APMA: Methodologies and Protocols

APMA can be polymerized using various techniques, with free-radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being the most common. The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers like APMA.[13] It involves the use of a radical initiator to start the polymerization process.

Experimental Protocol for Aqueous Free-Radical Polymerization of APMA-HCl:

-

Reagent Preparation:

-

Prepare a solution of APMA-HCl in deionized water at the desired concentration (e.g., 10-20 wt%).

-

Prepare a separate solution of a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) or ammonium persulfate (APS). The initiator concentration is typically in the range of 0.1-1.0 mol% relative to the monomer.

-

-

Reaction Setup:

-

Add the APMA-HCl solution to a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet/outlet.

-

Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Initiation:

-

After purging, heat the reaction mixture to the desired temperature (typically 60-80°C).

-

Inject the initiator solution into the reaction vessel while maintaining a nitrogen atmosphere.

-

-

Polymerization:

-

Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours), depending on the desired conversion. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy to track monomer consumption.

-

-

Termination and Purification:

-

Terminate the reaction by cooling the vessel in an ice bath and exposing the solution to air.

-

Purify the resulting polymer (poly(APMA-HCl)) by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure polymer powder.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[14][15] It utilizes a RAFT agent to mediate the polymerization process.

Experimental Protocol for Aqueous RAFT Polymerization of APMA-HCl:

-

Reagent Preparation:

-

In a reaction vessel, dissolve the desired amounts of APMA-HCl, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., V-50) in a buffered aqueous solution or a mixture of water and an organic solvent like 2-propanol.[1][15] The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated based on the target degree of polymerization.

-

-

Reaction Setup:

-

Seal the reaction vessel and deoxygenate the solution by performing several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period.[16]

-

-

Polymerization:

-

Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-70°C) to initiate polymerization.

-

Allow the reaction to proceed for the specified time, with periodic sampling to monitor monomer conversion and polymer molecular weight evolution via techniques like ¹H NMR and gel permeation chromatography (GPC).

-

-

Termination and Purification:

-

Quench the polymerization by immersing the reaction vessel in an ice bath and exposing the contents to air.

-

Purify the polymer by dialysis against an appropriate solvent to remove unreacted species, followed by lyophilization.

-

Figure 2: Generalized Experimental Workflow for RAFT Polymerization of APMA-HCl

Conclusion

This compound hydrochloride is a highly versatile and valuable monomer for the synthesis of advanced functional polymers. Its unique combination of a polymerizable methacrylamide group and a primary amine allows for the creation of materials with a wide range of desirable properties for biomedical and other high-technology applications. A thorough understanding of its physical characteristics, proper handling and storage procedures, and controlled polymerization techniques are essential for its successful implementation in research and development. This guide provides a solid foundation for scientists and engineers to harness the full potential of APMA in their innovative work.

References

-

DAI Peng, XIAO Yunjie, WANG Zeyu, CHEN Shikun, HE Tongsheng, SHEN Yongcun. A New Synthetic Route of this compound Hydrochloride. Chinese Journal of Applied Chemistry. 2013. Available from: [Link]

- Wu, Z. et al. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. CN103204784A. 2013.

- Wu, Z. et al. Synthesis method of N-(3-amino propyl)methacrylamide hydrochloride. CN102503849B. 2012.

-

Wuhan Zhibang Chemical Technology Co., Ltd. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. 2013. Available from: [Link]

-

Efficient RAFT polymerization of this compound hydrochloride using unprotected “clickable” chain transfer agents. Reactive and Functional Polymers. 2014;81:1-7. Available from: [Link]

-

Wuhan Zhibang Chemical Technology Co., Ltd. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. 2013. Available from: [Link]

-

Singhsa, P., Manuspiyab, H., & Narain, R. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(3), 554-564. Available from: [Link]

-

Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Request PDF. Available from: [Link]

-

Nishiyama N, et al. Hydrolytic stability of methacrylamide in acidic aqueous solution. Biomaterials. 2004;25(6):965-9. Available from: [Link]

-

Suresha, P. R., et al. "Concentration dependence of the relative viscosities for the solutions..." ResearchGate. Available from: [Link]

-

Experiment 1: Polymerization of acrylamide in water. Available from: [Link]

-

RAFT Polymerization - Reaction Setup. YouTube. 2022. Available from: [Link]

-

PubChem. N-(3-Aminopropyl) methacrylamide. National Center for Biotechnology Information. Available from: [Link]

-

Storti, G., et al. "Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid." Polymers 12.1 (2020): 153. Available from: [Link]

-

Preparation and study of multi-responsive polyampholyte copolymers of: this compound hydrochloride and acrylic acid. Request PDF. Available from: [Link]

-

Chemistry LibreTexts. Free Radical Polymerization. 2015. Available from: [Link]

-

Rheological Property Changes in Polyacrylamide Aqueous Solution Flowed Through Microchannel Under Low Reynolds Number and High Shear Rate Conditions. PMC - NIH. Available from: [Link]

-

De Jesus, J. C., et al. "Density, Refractive Index, and Viscosity Data of Aqueous Solutions of n-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic Acid (TAPS)." Transactions of the National Academy of Science and Technology Philippines 42.1 (2020). Available from: [Link]

Sources

- 1. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. polysciences.com [polysciences.com]

- 3. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Rheological Property Changes in Polyacrylamide Aqueous Solution Flowed Through Microchannel Under Low Reynolds Number and High Shear Rate Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. transactions.nast.ph [transactions.nast.ph]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 10. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 11. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 12. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl)

Abstract

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl) is a pivotal functional monomer, extensively utilized in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its dual functionality, comprising a polymerizable methacrylamide group and a reactive primary amine, makes it a versatile building block for hydrogels, drug delivery systems, and bioconjugates.[1] The solubility of APMA-HCl is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimate application performance. This technical guide provides a comprehensive analysis of the solubility characteristics of APMA-HCl, offering a foundational understanding for researchers, scientists, and drug development professionals. We delve into the physicochemical properties, theoretical underpinnings of its solubility, the influence of environmental factors like pH and temperature, and present standardized protocols for its empirical determination.

Introduction: The Versatility of a Cationic Monomer

This compound hydrochloride is a cationic monomer distinguished by its primary amine, which imparts pH-responsiveness and provides a reactive handle for covalent modification.[2][3] This structure is fundamental to its utility in a variety of sophisticated applications:

-

Hydrogel Synthesis: APMA-HCl is a key component in mechanically stable hydrogels used for drug delivery, tissue engineering, and wound care.[1]

-

Bioconjugation: The primary amine allows for the straightforward attachment of proteins, peptides, and nucleic acids to create bioactive surfaces and therapeutic agents.[1]

-

Stimuli-Responsive Polymers: Its pH-sensitive nature enables the creation of "smart" polymers that can respond to environmental changes, crucial for controlled drug release.[1][4]

-

Gene Delivery: Copolymers and micelles prepared from APMA-HCl are explored for their potential in gene delivery applications.[3][4]

Understanding the solubility of this monomer is the first step in harnessing its full potential. This guide serves as a central resource for that purpose.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. For APMA-HCl, the presence of a hydrophilic amine hydrochloride salt group and a moderately hydrophobic methacrylamide backbone creates a nuanced solubility profile.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [2] |

| Synonyms | APMA, 3-Methacrylamidopropylammonium chloride | [2][5] |

| CAS Number | 72607-53-5 | [2][] |

| Molecular Formula | C₇H₁₅ClN₂O (or C₇H₁₄N₂O · HCl) | [2][] |

| Molecular Weight | 178.66 g/mol | [] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [2][5] |

| Melting Point | 123-128 °C | [2] |

| Storage | 2-8°C, protected from light and heat | [2][7] |

| Stability | Considered hydrolytically stable; often supplied with an inhibitor like MEHQ (≤1000 ppm) to prevent premature polymerization. | [][8] |

Theoretical Framework of APMA-HCl Solubility

The solubility of APMA-HCl is governed by the interplay of its molecular structure with the solvent environment. As a salt of a weak base, its aqueous solubility is profoundly influenced by pH.

The Critical Role of pH

The primary amine group on the propyl chain is the dominant factor in the pH-dependent solubility of APMA-HCl. In acidic to neutral conditions, the amine group is protonated, forming an ammonium salt (-NH₃⁺Cl⁻). This ionic character significantly enhances its interaction with polar solvents like water through strong ion-dipole forces, leading to high solubility.

Conversely, as the pH of the solution increases into the alkaline range (typically above the pKa of the conjugate acid), the ammonium group is deprotonated to the free primary amine (-NH₂). This neutral form is significantly less polar, reducing its affinity for water and leading to a sharp decrease in solubility.

Influence of Temperature

For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature. While specific experimental data for APMA-HCl is not widely published, it is reasonable to expect that its solubility in water will increase as the temperature rises. This is a crucial consideration for preparing concentrated stock solutions or for controlling crystallization during purification. However, researchers must be cautious, as elevated temperatures can also increase the risk of spontaneous polymerization, even in the presence of an inhibitor.[7]

Quantitative Solubility Profile

Precise quantitative solubility data is essential for experimental design. While APMA-HCl is broadly described as "water-soluble," the available data is limited.[1]

| Solvent | Type | Reported Solubility | Method | Source |

| Water | Polar Protic | 15.2 mg/mL (0.0849 mol/L) | Calculated (ESOL) | [9] |

Field Insights:

-

Aqueous Buffers: The solubility in buffered solutions will be high as long as the pH is maintained well below the pKa of the aminopropyl group (typically estimated around 9-10).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): APMA-HCl is expected to have moderate to good solubility in short-chain alcohols, as they can solvate the ionic hydrochloride group. This is useful for certain organic reactions or purification steps like recrystallization.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is likely to be lower than in water or alcohols but may be sufficient for some applications.

-

Non-polar Solvents (e.g., Toluene, Hexane, Ethyl Acetate): As an ionic salt, APMA-HCl is expected to be poorly soluble or insoluble in non-polar organic solvents.[11][12]

Given the scarcity of published experimental data, it is imperative for researchers to determine solubility empirically for their specific solvent systems and conditions.

Experimental Protocol: Determining APMA-HCl Solubility

A robust and reliable method for determining solubility is critical. The following section outlines a validated, step-by-step workflow based on the established shake-flask method, which is a gold standard for equilibrium solubility measurement.[13]

Rationale and Workflow

The objective is to create a saturated solution in equilibrium with excess solid APMA-HCl. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy (if a chromophore is present or can be derivatized).

Step-by-Step Methodology

1. Preparation:

-

Select the solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol).

-

Bring the solvent to the desired experimental temperature (e.g., 25 °C) in a thermostatically controlled water bath or incubator shaker.

-

Prepare a series of calibration standards of APMA-HCl in the chosen solvent for the analytical method.

2. Equilibration:

-

Add an excess amount of solid APMA-HCl to a known volume of the temperature-equilibrated solvent in a sealed vial (e.g., add ~50 mg to 1 mL of solvent to ensure undissolved solid remains). The presence of visible solid excess is mandatory for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant speed and temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve a stable concentration.

3. Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let the excess solid settle.

-

To separate the saturated solution from the solid, either:

- Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

- Filter: Use a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the solute. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

-

Carefully withdraw a precise aliquot of the clear supernatant.

4. Analysis:

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted sample using a validated method (e.g., HPLC-UV).

-

Determine the concentration of APMA-HCl in the diluted sample by comparing its response to the calibration curve.

5. Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

The result is the equilibrium solubility of APMA-HCl in that solvent at that specific temperature. Report the value in mg/mL or mol/L.

Self-Validation and Trustworthiness: The protocol's integrity relies on ensuring true equilibrium. This can be verified by approaching equilibrium from two directions: supersaturation (dissolving at a higher temperature and cooling down) and undersaturation (the method described above). The point where both concentrations converge is the true thermodynamic solubility.[13]

Conclusion

This compound hydrochloride is a monomer of significant scientific and commercial interest, particularly in the fields of drug delivery and biomaterials. Its solubility is not a simple, single-value parameter but a complex characteristic governed by pH, temperature, and solvent choice. As a hydrochloride salt of a primary amine, it exhibits excellent solubility in acidic to neutral aqueous media, a property that is fundamental to its use in biological applications. This guide provides the theoretical foundation and a practical, robust framework for researchers to understand and experimentally determine the solubility of APMA-HCl, enabling more efficient process development, formulation design, and innovation in polymer science.

References

-

Chinese Journal of Applied Chemistry. A New Synthetic Route of this compound Hydrochloride. [Link]

- Google Patents. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

ResearchGate. Efficient RAFT polymerization of this compound hydrochloride using unprotected “clickable” chain transfer agents | Request PDF. [Link]

- Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Queen's University Belfast. Thermally reactive N-(2-hydroxypropyl)methacrylamide (HPMA) amphiphiles for drug solubilisation. [Link]

-

ACS Publications. Direct Measurement of Amorphous Solubility | Analytical Chemistry. [Link]

-

National Institutes of Health. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC. [Link]

-

ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. [Link]

-

ResearchGate. Methods to determine solubility parameters of polymers using inverse gas chromatography | Request PDF. [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Yes MEHQ = 1,000ppm stabilizer, 98 HPLC 72607-53-5 [sigmaaldrich.com]

- 5. This compound Hydrochloride | 72607-53-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. N-(3-AMINOPROPYL) METHACRYLAMIDE - Safety Data Sheet [chemicalbook.com]

- 8. This compound hydrochloride (72607-53-5) for sale [vulcanchem.com]

- 9. 72607-53-5 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 11. Buy this compound (EVT-3195040) | 86742-39-4 [evitachem.com]

- 12. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-(3-Aminopropyl)methacrylamide (APMA) for Advanced Research Applications

Executive Summary

N-(3-Aminopropyl)methacrylamide (APMA), often supplied as a hydrochloride salt (APMA-HCl), is a highly versatile functional monomer critical to the fields of polymer chemistry, drug delivery, and biomaterials. Its unique bifunctional structure, featuring a polymerizable methacrylamide group and a reactive primary amine, allows for the synthesis of "smart" polymers with tunable properties. The primary amine group imparts a positive charge and pH-responsiveness, making it an invaluable building block for materials that can intelligently interact with biological systems.[1][2] This guide provides a comprehensive overview of APMA's physicochemical properties, synthesis and characterization protocols, core applications in drug development, and essential safety and handling procedures, tailored for researchers and scientists in the field.

Physicochemical Properties of APMA

The hydrochloride salt of APMA is the most common commercially available form, appearing as a white to light-yellow powder or solid.[3] It is soluble in water and some organic solvents.[4] The dual functionality of APMA—a polymerizable methacrylamide and a primary amine—is the cornerstone of its utility. The primary amine serves as a reactive handle for bioconjugation and provides pH-responsive characteristics to the resulting polymers.[1]

| Property | Value | Source(s) |

| Chemical Formula | C7H14N2O (Free Base) / C7H15ClN2O (HCl Salt) | [4][5][6] |

| Molecular Weight | 142.20 g/mol (Free Base) / 178.66 g/mol (HCl Salt) | [4][6] |

| CAS Number | 86742-39-4 (Free Base) / 72607-53-5 (HCl Salt) | [4][5][6] |

| IUPAC Name | N-(3-aminopropyl)-2-methylprop-2-enamide | [4][6] |

| Appearance | Colorless to light yellow liquid (Free Base) / Almost white solid (HCl Salt) | [3][4] |

| Melting Point | 123-128 °C (HCl Salt) | [2][7] |

| Solubility | Soluble in water | [4][8] |

| Storage Temperature | 2-8 °C, protected from light and moisture | [3][5][9] |

Synthesis and Purification

The synthesis of APMA typically involves the acylation of a diamine precursor. While several routes exist, a common laboratory-scale approach involves the reaction of 1,3-diaminopropane with methacryloyl chloride or methacrylic anhydride.[4][10] Controlling the reaction stoichiometry and temperature is critical to favor mono-acylation and prevent the formation of cross-linked byproducts. Often, a protection strategy using a reagent like Boc anhydride is employed to ensure selectivity, followed by a deprotection step.[11][12]

Representative Synthetic Pathway: Acylation of 1,3-Diaminopropane

A prevalent method involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride under basic conditions, followed by transformation to APMA.[10][12] An alternative involves the reaction of 1,3-diaminopropane with methacryloyl chloride in a suitable solvent like ethyl acetate at low temperatures.[4][11]

Caption: Common synthetic routes to this compound (APMA).

Detailed Protocol: Synthesis of APMA Hydrochloride

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-chloropropylamine hydrochloride in an appropriate solvent. Cool the flask in an ice bath to below 5°C.

-

Acylation: Slowly add methacrylic anhydride to the cooled solution dropwise while maintaining the low temperature to control the exothermic reaction.[4]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to proceed to completion.[13]

-

Transformation: The resulting N-(3-chloropropyl)methacrylamide is then converted to the amine. One method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis.[10][12]

-

Acidification & Isolation: The final product, this compound, is then treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.[10] The solid product is collected by filtration, washed with a cold solvent (e.g., ether), and dried under vacuum.

Purification and Quality Control

Purification is typically achieved through recrystallization from a solvent system like ethanol/ether. The purity of the final product is crucial for polymerization and should be verified.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, which should typically be ≥98%.

-

Structural Verification: NMR and FTIR spectroscopy are essential to confirm the chemical structure and the absence of significant impurities.

Analytical Characterization

Confirming the identity and purity of the synthesized APMA monomer is a critical, self-validating step before its use in polymerization or other applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of APMA-HCl in D₂O would show characteristic peaks corresponding to the different protons in the molecule.

-

Vinyl Protons (=CH₂): Two distinct signals in the range of 5.3-5.6 ppm.[12]

-

Methyl Protons (-CH₃): A singlet around 1.9 ppm.[12]

-

Propyl Chain Protons (-CH₂-): Three multiplets corresponding to the three methylene groups: -CONH-CH₂ - (~3.3 ppm), -CH₂ -NH₃⁺ (~2.95 ppm), and -CH₂-CH₂ -CH₂- (~1.56 ppm).[12]

-

Amide Proton (-CONH-): A broad singlet around 7.3 ppm.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the key functional groups present in the APMA molecule.

-

N-H Stretching: Bands corresponding to the amine and amide groups.

-

C=O Stretching (Amide I): A strong absorption band around 1680 cm⁻¹.

-

C=C Stretching: A band indicating the presence of the vinyl group.

The combination of these techniques provides a robust confirmation of the monomer's structure, ensuring its suitability for subsequent research.[14]

Caption: Self-validating workflow for the synthesis and characterization of APMA.

Core Applications in Drug Development

The unique properties of APMA make it a valuable monomer for creating advanced polymers for drug delivery, gene therapy, and diagnostics.[1][2][8]

pH-Responsive Polymers for Targeted Drug Delivery

The primary amine group in the APMA monomer has a pKa that allows it to be protonated (positively charged) in acidic environments and neutral in basic environments. This property is exploited to create "smart" drug delivery systems.[1][15]

-

Mechanism: Polymers containing APMA are often soluble and swollen at low pH (like in the acidic microenvironment of a tumor or within an endosome) due to electrostatic repulsion between the protonated amine groups. As the pH increases to physiological levels (pH 7.4), the amines deprotonate, the polymer becomes more hydrophobic, and it may collapse or aggregate, triggering the release of an encapsulated drug.[15]

-

Application: This pH-triggered conformational change is ideal for designing nanoparticles and hydrogels that can selectively release their therapeutic payload in diseased tissues, improving efficacy and reducing side effects.[8][15]

Caption: Mechanism of pH-responsive drug release using APMA-containing polymers.

Bioconjugation and Gene Delivery

The primary amine of APMA is a nucleophilic handle that can be readily used for covalent conjugation to other molecules.[8][16]

-

Biomolecule Attachment: Therapeutic proteins, targeting ligands (e.g., antibodies, peptides), and imaging agents can be attached to APMA-containing polymers post-polymerization. This allows for the creation of highly functional, targeted therapeutic systems.

-

Gene Delivery: The cationic nature of poly(APMA) at physiological pH allows it to electrostatically interact with and condense anionic genetic material like plasmid DNA (pDNA) and siRNA.[17] This forms polyplexes that can protect the genetic payload from degradation and facilitate its entry into cells for gene therapy applications.[2][17] Guanidination of the amine groups can further enhance cell penetration and transfection efficiency.[17][18]

Hydrogel Formation

APMA is a key component in the synthesis of advanced hydrogels for tissue engineering and controlled release applications.[8] The amine groups can act as crosslinking sites, leading to the formation of mechanically stable, three-dimensional polymer networks that can absorb large amounts of water. These hydrogels can be designed to be stimuli-responsive, releasing drugs or cells in response to changes in pH or temperature.[8][19]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling APMA hydrochloride.

-

Hazards: APMA-HCl is classified as harmful if swallowed and causes serious skin and eye irritation.[5][9] It may also cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5][20]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[3][5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[2][5][9] The material can be light and heat-sensitive and may be hygroscopic (absorbs moisture from the air).[3][5][9]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][9]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

References

-

EvitaChem. This compound (EVT-3195040).

-

Feng, F. et al. (2014). A New Synthetic Route of this compound Hydrochloride. Chinese Journal of Applied Chemistry.

-

SynQuest Laboratories, Inc. Safety Data Sheet: this compound hydrochloride.

-

Google Patents. (2014). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. CN104030878A.

-

Cole-Parmer. Material Safety Data Sheet: this compound Hydrochloride.

-

ResearchGate. Chemical structure of APMH: N‐(3‐aminopropyl)methacrylamide hydrochloride.

-

SLS - Lab Supplies. N-(3-Aminopropyl)methacrylamid | 731099-1G | SIGMA-ALDRICH.

-

PubChem. N-(3-Aminopropyl) methacrylamide. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound hydrochloride.

-

ResearchGate. Preparation and study of multi-responsive polyampholyte copolymers of: N -(3-aminopropyl)methacrylamide hydrochloride and acrylic acid.

-

Google Patents. (2012). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. CN102503849B.

-

Polysciences, Inc. This compound hydrochloride, >98%.

-

ChemicalBook. N-(3-AMINOPROPYL) METHACRYLAMIDE - Safety Data Sheet.

-

ResearchGate. Efficient RAFT polymerization of this compound hydrochloride using unprotected “clickable” chain transfer agents.

-

LookChem. Cas 72607-53-5, N-(3-AMINOPROPYL) METHACRYLAMIDE.

-

ChemicalBook. N-(3-AMINOPROPYL) METHACRYLAMIDE Product Description.

-

National Institutes of Health (NIH). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition.

-

National Center for Biotechnology Information. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s.

-

PubMed. Studies on guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide co-polymers as gene delivery carrier.

-

PubMed Central. Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value.

-

ResearchGate. Preparation and characterization of guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide copolymers as gene delivery carriers.

-

Fisher Scientific. SAFETY DATA SHEET - Methacrylamide.

-

Supporting Information for Preparation and Study of Multi-Responsive Polyampholyte Copolymers.

-

Soft Matter (RSC Publishing). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels.

-

Sigma-Aldrich. This compound hydrochloride Peer Reviewed Papers.

-

ChemicalBook. Methacrylamide(79-39-0) 1H NMR spectrum.

-

ResearchGate. ATR-FTIR spectra of the P(DMAPMA-co-AAm) hydrogels.

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. lookchem.com [lookchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Buy this compound (EVT-3195040) | 86742-39-4 [evitachem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. N-(3-Aminopropyl) methacrylamide | C7H14N2O | CID 2734954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 72607-53-5 CAS MSDS (N-(3-AMINOPROPYL) METHACRYLAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. polysciences.com [polysciences.com]

- 9. N-(3-AMINOPROPYL) METHACRYLAMIDE - Safety Data Sheet [chemicalbook.com]

- 10. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 11. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 12. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 13. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Studies on guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide co-polymers as gene delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA Monomer CAS 72607-53-5)

Introduction: The Strategic Importance of APMA in Advanced Polymer Science

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA), identified by CAS number 72607-53-5, has emerged as a cornerstone monomer in the design and synthesis of functional polymers for high-value applications, particularly within the biomedical and pharmaceutical sectors.[1] Its unique molecular architecture, featuring a polymerizable methacrylamide group and a reactive primary amine, offers a versatile platform for creating materials with precisely tailored chemical, mechanical, and biological properties.[2] This guide provides an in-depth technical overview of APMA, from its fundamental characteristics and synthesis to its polymerization behavior and diverse applications, intended for researchers, scientists, and professionals in drug development.

The strategic value of APMA lies in its dual functionality. The methacrylamide moiety allows for its incorporation into polymer backbones via conventional and controlled radical polymerization techniques.[3] Simultaneously, the primary amine group serves as a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, therapeutic agents, or other functional moieties.[4] This inherent adaptability makes APMA an indispensable tool for developing sophisticated materials such as stimuli-responsive polymers, hydrogels for drug delivery and tissue engineering, and functional coatings.[2][5]

Core Properties and Specifications of APMA Monomer

A thorough understanding of the physicochemical properties of APMA is critical for its effective utilization in polymer synthesis and material design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 72607-53-5 | [6] |

| Molecular Formula | C₇H₁₄N₂O · HCl | [6] |

| Molecular Weight | 178.66 g/mol | [7] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 123-128 °C | [6][7] |

| Solubility | Soluble in water | [1][2] |

| Inhibitor | Typically contains ≤1,000 ppm MEHQ (Monomethyl ether hydroquinone) as a stabilizer | [6] |

| Storage Temperature | 2-8°C | [6][7] |

The hydrochloride salt form of APMA enhances its stability and water solubility, simplifying its use in aqueous polymerization systems.[1] The presence of an inhibitor like MEHQ is crucial to prevent premature polymerization during storage.

Synthesis of this compound Hydrochloride: A Comparative Overview

Several synthetic routes to APMA have been developed, each with distinct advantages and disadvantages concerning cost, yield, and purity. The choice of a particular method often depends on the scale of the synthesis and the desired purity of the final product.

Method 1: Acylation of 3-Chloropropylamine Hydrochloride

This method involves the acylation of 3-chloropropylamine hydrochloride with methacrylic anhydride, followed by a Gabriel synthesis and subsequent hydrazinolysis to yield the free amine, which is then converted to the hydrochloride salt.[8] This route can achieve an overall yield of approximately 61.1% and avoids the use of expensive amino-protecting reagents.[8]

Experimental Protocol:

-

Acylation: React 3-chloropropylamine hydrochloride with methacrylic anhydride to form N-(3-Chloropropyl) methacrylamide.

-

Gabriel Synthesis: The resulting N-(3-Chloropropyl) methacrylamide is reacted with potassium phthalimide to yield N-[N′-(methacryl)-3-aminopropyl] phthalimide.

-

Hydrazinolysis: The phthalimide-protected intermediate is treated with hydrazine to release the primary amine, N-(3-aminopropyl) methacrylamide.

-

Acidification: The final product is obtained by hydrochloric acidification.[8]

Method 2: Reaction of 1,3-Diaminopropane with Methacrylic Anhydride

A common laboratory-scale synthesis involves the reaction of 1,3-diaminopropane with methacrylic anhydride.[6][7] This approach requires careful control of reaction conditions to favor mono-acylation and minimize the formation of the bis-acylated byproduct.

Experimental Protocol:

-

A solution of 1,3-diaminopropane is prepared in a suitable solvent.

-

The solution is cooled, and methacrylic anhydride is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred for a specified period.

-

The product is isolated and purified, often via crystallization, after conversion to the hydrochloride salt.

Method 3: Boc-Protected Synthesis

For applications requiring high purity, a route involving the use of a tert-butyloxycarbonyl (Boc) protecting group is employed.[9] This method offers better control over the reaction and facilitates purification, though it is generally more expensive due to the cost of the protecting group.

Experimental Protocol:

-

Protection: 1,3-diaminopropane is reacted with a Boc-anhydride to yield N-Boc-1,3-diaminopropane.

-

Acylation: The mono-protected diamine is then reacted with methacryloyl chloride.

-

Deprotection: The Boc group is removed under acidic conditions to yield the desired APMA hydrochloride.[9]

Polymerization of APMA: Crafting Functional Macromolecules

APMA can be polymerized using various techniques, with the choice of method influencing the architecture, molecular weight, and dispersity of the resulting polymer.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method for producing poly(APMA).[10] This technique is well-suited for the synthesis of high molecular weight polymers and hydrogels.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications demanding precise control over polymer architecture, such as in drug delivery systems, RAFT polymerization is the preferred method.[3] RAFT allows for the synthesis of well-defined polymers with narrow molecular weight distributions and complex architectures like block copolymers.[4] The primary amine of APMA is compatible with RAFT polymerization, enabling the direct synthesis of functional polymers without the need for protecting groups.[3][11]

Experimental Workflow for RAFT Polymerization of APMA:

Caption: Workflow for RAFT polymerization of APMA.

Applications in Drug Development and Biomaterials

The unique properties of APMA-containing polymers make them highly valuable in a range of biomedical applications.

Hydrogel Synthesis for Drug Delivery and Tissue Engineering

APMA is a key component in the synthesis of hydrogels. The primary amine groups can serve as crosslinking sites, leading to mechanically stable hydrogels.[2] These hydrogels are often stimuli-responsive, exhibiting changes in swelling behavior in response to pH variations, which can be exploited for controlled drug release.[6][7]

Bioconjugation and Functional Polymers

The primary amine of poly(APMA) provides a reactive site for the covalent attachment of various molecules. This is particularly useful for:

-

Targeted Drug Delivery: Conjugation of targeting ligands, such as peptides or aptamers, to the polymer backbone can direct drug-loaded nanoparticles to specific cells or tissues.[2][12][13]

-

Protein and Nucleic Acid Modification: APMA-containing polymers can be used to modify proteins and nucleic acids for therapeutic and diagnostic purposes.[2]

-

Gene Delivery: The cationic nature of protonated poly(APMA) facilitates the complexation with negatively charged nucleic acids (DNA, siRNA), forming polyplexes that can be used for gene delivery.[14][15][16]

Signaling Pathway for APMA-functionalized Nanoparticle in Targeted Drug Delivery:

Sources

- 1. Buy this compound (EVT-3195040) | 86742-39-4 [evitachem.com]

- 2. polysciences.com [polysciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery [mdpi.com]

- 6. N-(3-氨丙基)甲基丙烯酰胺盐酸盐 盐酸盐 contains ≤1,000 ppm MEHQ as stabilizer, 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound Yes MEHQ = 1,000ppm stabilizer, 98 HPLC 72607-53-5 [sigmaaldrich.com]

- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 9. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 10. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(3-氨丙基)甲基丙烯酰胺盐酸盐 盐酸盐 contains ≤1,000 ppm MEHQ as stabilizer, 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Aptamer-functionalized nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]

- 16. Studies on guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide co-polymers as gene delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Aminopropyl)methacrylamide molecular weight

An In-Depth Technical Guide to N-(3-Aminopropyl)methacrylamide (APMA) for Advanced Research Applications

Abstract

This compound (APMA) is a versatile functional monomer that has garnered significant attention across the fields of polymer chemistry, materials science, and drug development. Its unique molecular structure, featuring both a polymerizable methacrylamide group and a reactive primary amine, provides a powerful platform for creating advanced functional polymers. This guide offers a comprehensive overview of APMA, beginning with its fundamental physicochemical properties, with a core focus on its molecular weight and the distinction between its free base and hydrochloride salt forms. We delve into common synthetic routes, analytical quality control measures, and its pivotal role in the design of intelligent materials. This document serves as a technical resource for researchers and scientists, providing field-proven insights and a detailed experimental protocol for the synthesis of a pH-responsive hydrogel, a hallmark application of APMA in controlled drug delivery systems.

Fundamental Physicochemical Properties

A precise understanding of a monomer's properties is the bedrock of reproducible polymer synthesis and material design. APMA is most commonly supplied and utilized as its hydrochloride salt (APMA-HCl) to enhance stability and aqueous solubility. The presence of the hydrochloride salt directly impacts the molecular weight and handling properties.

Core Molecular Data

The primary amine group in APMA makes it susceptible to reactions and degradation. The hydrochloride salt form neutralizes the reactive amine, improving its shelf-life and simplifying its use in aqueous polymerization media. The key distinction in molecular weight is critical for accurate stoichiometric calculations in polymerization and conjugation reactions.

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

| Molecular Weight | 142.20 g/mol [1][2] | 178.66 g/mol [3] |

| Molecular Formula | C₇H₁₄N₂O[1][2] | C₇H₁₄N₂O · HCl[3] |

| IUPAC Name | N-(3-aminopropyl)-2-methylprop-2-enamide[1][2] | N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride |

| CAS Number | 86742-39-4[1][2] | 72607-53-5[3] |

Physical and Chemical Properties

The physical state and solubility are defining characteristics that influence experimental design, from solvent selection to storage conditions.

| Property | Description | Source(s) |

| Appearance | Typically a colorless to light yellow liquid (Free Base); White to off-white powder (Hydrochloride Salt). | [2][3] |

| Solubility | The free base is soluble in water and organic solvents like ethanol and acetone. The hydrochloride salt is highly soluble in water. | [2][4] |

| Melting Point | 123-128 °C (Hydrochloride Salt). | [3] |

| Key Structural Features | Contains a terminal methacrylamide group for polymerization and a primary amine for pH-responsiveness and bioconjugation. | [4] |

Synthesis, Characterization, and the Rationale for Quality Control

The synthesis of APMA is well-documented, with methods designed to achieve high purity, which is essential for predictable polymerization kinetics and final material properties.

Common Synthetic Routes

The most prevalent laboratory and industrial synthesis of APMA-HCl involves the reaction of a diamine precursor with a methacrylic source.[3][5]

-

Reaction of 1,3-Diaminopropane with Methacrylic Anhydride : This method involves reacting 1,3-diaminopropane with methacrylic anhydride, often in a solution containing 1,3-diaminopropane dihydrogen chloride.[3] The use of methacrylic anhydride is often preferred over the more reactive methacryloyl chloride as it can offer better control over the reaction and generate fewer corrosive byproducts.

-

Acylation with Methacryloyl Chloride : An alternative route involves the acylation of 3-aminopropylamine with methacryloyl chloride.[2] This reaction's causality is dictated by temperature; it must be conducted at low temperatures (e.g., below 0°C) to manage the highly exothermic nature of the acylation and prevent undesirable side reactions.[2]

A newer synthetic pathway has also been developed using 3-chloropropylamine hydrochloride and methacrylic anhydride, followed by a Gabriel synthesis and hydrazinolysis to reduce costs by avoiding expensive amino-protecting reagents.[6]

Analytical Characterization: A Self-Validating System

Trustworthiness in any protocol stems from robust validation. For APMA, ensuring monomer purity is a critical first step.

-

High-Performance Liquid Chromatography (HPLC) : This is the standard for assessing purity. Commercial APMA-HCl is often specified at ≥98% purity by HPLC.[3] This technique validates the absence of synthetic precursors or byproducts that could unintentionally terminate or alter polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure of the monomer and is invaluable for characterizing the composition of copolymers containing APMA.[7] It provides direct evidence of monomer incorporation into the polymer chain.

The Role of APMA in Polymer Science and Drug Development

APMA's utility is rooted in its dual functionality, which allows for the creation of "intelligent" polymers that can respond to their environment or be tethered to biological molecules.

The Dual-Functionality Paradigm: A Gateway to Smart Materials

The molecular architecture of APMA is its most powerful asset.

-

The Methacrylamide Group : This vinyl group readily participates in free-radical polymerization, forming a stable carbon-carbon backbone.

-

The Primary Amine Group : This pendant group remains available after polymerization. Its pKa allows it to be protonated or deprotonated in response to changes in environmental pH. This transition from a neutral amine (hydrophobic) to a charged ammonium salt (hydrophilic) is the mechanism behind the stimuli-responsive behavior of APMA-containing polymers.[4][5] Furthermore, this amine serves as a reactive handle for covalent conjugation of drugs, peptides, or targeting ligands.[4]

Application Spotlight: pH-Responsive Hydrogels for Drug Delivery

APMA is a cornerstone monomer for creating hydrogels that can encapsulate therapeutic agents and release them in response to a specific pH trigger.[4] For instance, a hydrogel can be designed to remain collapsed at physiological pH (≈7.4), retaining its drug payload. Upon reaching a more acidic environment, such as a tumor microenvironment or an endosomal compartment, the pendant amine groups become protonated. The resulting electrostatic repulsion between the now-cationic polymer chains forces the hydrogel network to swell, releasing the encapsulated drug. This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic side effects.

Advanced Polymerization: The RAFT Advantage

To exert precise control over polymer architecture—achieving predetermined molecular weights and narrow molecular weight distributions (low dispersity)—controlled radical polymerization techniques are employed. APMA-HCl is highly amenable to Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[8][9][10] This expertise is crucial in drug delivery, where the molecular weight of a polymer carrier directly influences its biodistribution, circulation time, and cellular uptake. RAFT allows for the synthesis of well-defined block copolymers, where an APMA-containing block can provide pH-responsiveness or a site for bioconjugation, while another block can confer other properties, such as thermal sensitivity.[8][10]

Experimental Protocol: Synthesis of a pH-Responsive APMA-Based Hydrogel

This protocol describes a self-validating method for synthesizing a crosslinked poly(APMA) hydrogel. The successful formation of a water-insoluble, yet swellable, gel is direct proof of a successful crosslinking polymerization.

Objective: To synthesize a chemically crosslinked hydrogel composed of this compound for demonstrating pH-responsive swelling behavior.

Materials:

-

This compound hydrochloride (APMA-HCl)

-

N,N'-Methylenebis(acrylamide) (BIS) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS) at pH 7.4 and Acetate buffer at pH 5.0

Protocol Steps:

-

Monomer Solution Preparation : In a small glass vial, dissolve 536 mg of APMA-HCl (3 mmol) and 23.1 mg of BIS (0.15 mmol, 5 mol% to monomer) in 10 mL of DI water. Mix thoroughly until all solids are dissolved.

-

Causality: BIS is a crosslinker with two acrylamide groups, allowing it to connect two growing polymer chains. The 5 mol% concentration is chosen to create a moderately crosslinked network capable of significant swelling without dissolving.

-

-

Initiation System : Prepare a fresh 10% (w/v) solution of APS in DI water.

-

Degassing : Purge the monomer solution with nitrogen gas for 15-20 minutes.

-

Causality: Oxygen is a radical scavenger and will inhibit free-radical polymerization. Removing dissolved oxygen is critical for consistent and efficient polymerization.

-

-

Polymerization : To the degassed monomer solution, add 100 µL of the 10% APS solution, followed by 10 µL of TEMED. Mix gently but quickly.

-

Causality: APS is the thermal/chemical initiator that generates the initial radicals. TEMED accelerates the rate of radical formation from APS, allowing the polymerization to proceed rapidly at room temperature.

-

-

Gel Formation : Allow the solution to stand undisturbed at room temperature. A visible hydrogel should form within 30 minutes. Let the reaction proceed for at least 4 hours to ensure high conversion.

-

Purification : Submerge the resulting hydrogel in a large beaker of DI water. Let it swell and soak for 24 hours, changing the water 3-4 times.

-

Causality: This step is crucial for removing unreacted monomers, initiator fragments, and other impurities that could be cytotoxic or interfere with subsequent experiments. This is a key part of the self-validating process.

-

-

pH-Responsiveness Test : Cut two small, equally sized pieces of the purified hydrogel. Place one in a solution of pH 7.4 and the other in a solution of pH 5.0. Observe the change in size (swelling) over several hours. The hydrogel is expected to swell significantly more at pH 5.0 than at pH 7.4.

Workflow Visualization: Hydrogel Synthesis and pH-Triggered Release

Caption: Workflow for hydrogel synthesis and pH-triggered drug release.

Conclusion and Future Outlook

This compound is a high-impact monomer whose value is defined by its molecular structure. A clear understanding of its fundamental properties, particularly its molecular weight in both free base and hydrochloride forms, is essential for its effective use. The dual functionality of APMA provides a robust platform for developing sophisticated polymeric systems for drug delivery, bioconjugation, and tissue engineering.[4][11][12] Future research will likely focus on integrating APMA into more complex, multi-stimuli responsive systems and leveraging controlled polymerization techniques like RAFT to create highly defined polymer-drug conjugates with enhanced therapeutic profiles.

References

-

PubChem. N-(3-Aminopropyl) methacrylamide. National Center for Biotechnology Information. [Link]

-

Mendonça, P. V., et al. Efficient RAFT polymerization of N-(3-aminopropyl) methacrylamide hydrochloride using unprotected ‘clickable’ chain transfer agents. Reactive and Functional Polymers. [Link]

-

SLS - Lab Supplies. N-(3-Aminopropyl)methacrylamid. Scientific Laboratory Supplies Ltd. [Link]

-

Ulański, P., et al. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. National Institutes of Health. [Link]

-

Wang, W., et al. Preparation and characterization of guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide copolymers as gene delivery carriers. ResearchGate. [Link]

-

Wang, W., et al. Studies on guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide co-polymers as gene delivery carrier. PubMed. [Link]

-

CNKI. A New Synthetic Route of this compound Hydrochloride. China National Knowledge Infrastructure. [Link]

-

Zhao, J., et al. Supporting Information Preparation and Study of Multi-Responsive Polyampholyte Copolymers of this compound Hydrochloride and Acrylic Acid. McMaster University. [Link]

-

S. S. R. K. C. Yamjala, et al. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Royal Society of Chemistry. [Link]

Sources

- 1. N-(3-Aminopropyl) methacrylamide | C7H14N2O | CID 2734954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-3195040) | 86742-39-4 [evitachem.com]

- 3. N-(3-氨丙基)甲基丙烯酰胺盐酸盐 盐酸盐 contains ≤1,000 ppm MEHQ as stabilizer, 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. polysciences.com [polysciences.com]

- 5. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]

- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Yes MEHQ = 1,000ppm stabilizer, 98 HPLC 72607-53-5 [sigmaaldrich.com]

- 10. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Studies on guanidinated N-3-aminopropyl methacrylamide-N-2-hydroxypropyl methacrylamide co-polymers as gene delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Terrain of APMA Monomer: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA), a versatile monomer, holds significant promise in the realms of drug delivery, tissue engineering, and bioconjugation.[1] Its unique structure, featuring a polymerizable methacrylamide group and a reactive primary amine, allows for the synthesis of functional polymers with tailored properties.[1] However, realizing the full potential of APMA necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the critical safety and handling considerations for APMA, empowering researchers to work confidently and responsibly.

Unveiling the Chemical Identity and Hazard Profile of APMA

A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical and physical properties of the substances being handled. APMA, in its solid form, presents as an almost white to white powder.[2][3]

Table 1: Physicochemical Properties of this compound hydrochloride (APMA)

| Property | Value | Source(s) |

| CAS Number | 72607-53-5 | [2][3][4] |

| Molecular Formula | C₇H₁₄N₂O · HCl | |

| Molecular Weight | 178.66 g/mol | |

| Melting Point | 123 - 128 °C | [3] |

| Form | Solid powder | [2] |

| Solubility | Water-soluble | [1] |

| Stabilizer | Typically contains ≤1,000 ppm MEHQ (hydroquinone methyl ether) | [4] |

APMA is classified as a hazardous substance with the following primary concerns:

-

Acute Oral Toxicity: Harmful if swallowed.[4]

-

Serious Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

It is crucial to note that the toxicological properties of APMA have not been fully investigated, warranting a cautious approach.[2] The material is also hygroscopic, meaning it readily absorbs moisture from the air.[2]

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is paramount when working with APMA.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle APMA in a well-ventilated area.[2][4] For procedures that may generate dust, such as weighing or transferring the solid monomer, a certified chemical fume hood is essential to minimize inhalation exposure.[5][6]

-

Eyewash Stations and Safety Showers: Facilities where APMA is handled must be equipped with readily accessible eyewash stations and safety showers for immediate use in case of accidental exposure.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for Handling APMA

| Body Part | PPE Specification | Rationale | Standard(s) |

| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent direct skin contact and absorption.[2][4][7] | 29 CFR 1910.138 |

| Eyes/Face | Chemical safety goggles or glasses. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][4][7] | To protect against splashes of solutions or airborne powder that can cause serious eye irritation.[3][4] | 29 CFR 1910.133 |

| Body | A fully buttoned laboratory coat with long sleeves. | To protect personal clothing from contamination.[2][7] | N/A |

| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling APMA powder outside of a certified chemical fume hood.[4][7] | To prevent inhalation of airborne powder, which can cause respiratory irritation.[4] | 29 CFR 1910.134 |

| Feet | Closed-toe shoes. Safety shoes are recommended.[4][7] | To protect against spills and falling objects. | 29 CFR 1910.136 |

Caption: Recommended PPE Donning and Doffing Workflow for APMA Handling.

Protocols for Safe Handling, Storage, and Disposal

Adherence to established protocols is critical for mitigating the risks associated with APMA.

Prudent Handling Practices

-

Avoid Dust Generation: Minimize the creation of dust when handling the solid monomer.[2]

-

Personal Hygiene: Wash hands thoroughly after handling APMA.[2][4] Do not eat, drink, or smoke in areas where APMA is used.[4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

-

Container Integrity: Keep the container tightly closed when not in use.[2]

Storage with Stability in Mind

-

Temperature: Store APMA in a refrigerator at 2 - 8 °C.[4] Use an explosion-proof refrigerator.[4]

-

Environment: The storage area should be cool, dry, and well-ventilated.[2][4]

-

Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[4]

-

Polymerization Prevention: APMA is stabilized, often with MEHQ, to prevent spontaneous polymerization.[4] The effectiveness of the inhibitor is dependent on the presence of dissolved oxygen. Therefore, do not store under an inert atmosphere.[6][8][9]

Caption: Key Storage Requirements for Maintaining APMA Stability.

Responsible Disposal

-

Waste Characterization: Unused APMA and any materials contaminated with it should be treated as hazardous waste.

-

Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations.[4] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4]

-

Container Disposal: Empty containers may still retain product residue and should be handled with care.[6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

Table 3: First Aid for APMA Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2][3][4] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [2][3][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][4] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.[4]

-

Firefighting Measures